6-Chloroimidazo[1,2-a]pyridine hydrochloride
Overview
Description
6-Chloroimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the reaction of 2-aminopyridine with 1,3-dichloroacetone under acidic conditions . This reaction proceeds through a cyclization mechanism to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-a]pyridine N-oxides.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydroimidazo[1,2-a]pyridines.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted imidazo[1,2-a]pyridines.
- Imidazo[1,2-a]pyridine N-oxides.
- Dihydroimidazo[1,2-a]pyridines.
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of cellular processes, such as proliferation and apoptosis .
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of chlorine.
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Contains a carboxylic acid group at the 3-position.
Imidazo[1,2-a]pyridine N-oxides: Oxidized derivatives with different biological activities.
Uniqueness: 6-Chloroimidazo[1,2-a]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues . The presence of the chlorine atom at the 6-position allows for targeted modifications and functionalizations, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDHZKWGTHQGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656983 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-24-4 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.